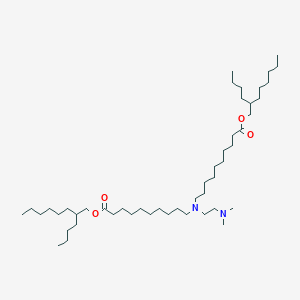![molecular formula C13H6Cl2FNO6S B13354260 Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]- CAS No. 23379-34-2](/img/structure/B13354260.png)
Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate: is a complex organic compound that features both chlorinated and fluorinated aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with 2,6-dichlorophenol, which undergoes sulfonylation to introduce the fluorosulfonyl group. This intermediate is then reacted with 4-nitrobenzoic acid or its derivatives to form the final product. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound can be used as probes to study enzyme activities and protein interactions. The presence of the nitro group allows for easy detection and quantification in biological assays.
Medicine: Potential applications in medicine include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s ability to undergo various chemical transformations makes it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of new catalysts and chemical sensors.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate largely depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorosulfonyl group can form strong interactions with various biological molecules. These interactions can modulate enzyme activities, disrupt protein-protein interactions, and affect cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2,6-Dichlorophenol: A simpler compound with similar chlorinated aromatic structure but lacking the fluorosulfonyl and nitro groups.
4-Nitrobenzoic Acid: Contains the nitro group but lacks the chlorinated and fluorosulfonyl functionalities.
2,6-Dichloro-4-fluorophenol: Shares the chlorinated and fluorinated aromatic ring but lacks the nitrobenzoate moiety.
Uniqueness: The combination of chlorinated, fluorinated, and nitro functional groups in 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate makes it unique
Propriétés
Numéro CAS |
23379-34-2 |
|---|---|
Formule moléculaire |
C13H6Cl2FNO6S |
Poids moléculaire |
394.2 g/mol |
Nom IUPAC |
(2,6-dichloro-4-fluorosulfonylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H6Cl2FNO6S/c14-10-5-9(24(16,21)22)6-11(15)12(10)23-13(18)7-1-3-8(4-2-7)17(19)20/h1-6H |
Clé InChI |
MTGMKFFUWHQEBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Cl)S(=O)(=O)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13354177.png)
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)

![2-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenol](/img/structure/B13354199.png)
![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
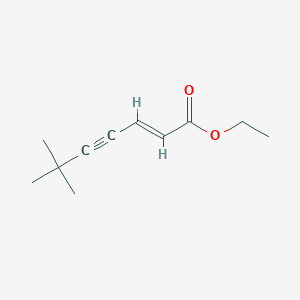
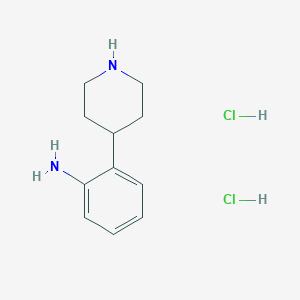
![6-(4-Bromophenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354221.png)
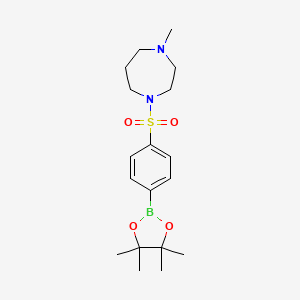
![3-[2-(Benzyloxy)phenyl]acrylamide](/img/structure/B13354226.png)
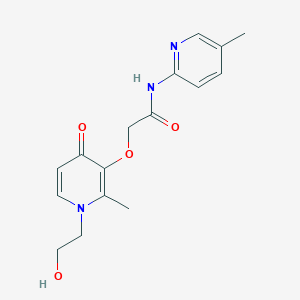
![3-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B13354241.png)

